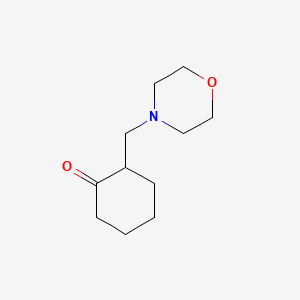
2-(Morpholinomethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)cyclohexanone typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. One common method involves heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions . This reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted morpholinomethylcyclohexanone derivatives.
Scientific Research Applications
2-(Morpholinomethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the cyclohexanone ring.
Cyclohexanone: Lacks the morpholinomethyl group.
2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group instead of a ketone.
Uniqueness
2-(Morpholinomethyl)cyclohexanone is unique due to the presence of both the cyclohexanone ring and the morpholinomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24071-91-8 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H19NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h10H,1-9H2 |
InChI Key |
ITUIDFIGDHVCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















